4-(2-Ethoxyacetamido)benzamide
Description
4-(2-Ethoxyacetamido)benzamide is a substituted benzamide derivative characterized by a 2-ethoxyacetamido group at the para position of the benzamide scaffold. For instance, benzamide analogues are typically synthesized via condensation reactions between aminobenzoic acid derivatives and acyl chlorides or activated carboxylic acids in aprotic solvents like tetrahydrofuran (THF) or methanol, often using bases such as Na₂CO₃ or triethylamine to drive the reaction . Amide derivatives, including benzamides, are widely explored for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-[(2-ethoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-7-10(14)13-9-5-3-8(4-6-9)11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) |
InChI Key |
OKXGKNZOMSSCGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Ethoxyacetamido)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyacetamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-Ethoxyacetamido)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structural properties make it useful in studying biological processes and interactions.
Medicine: Benzamide derivatives, including this compound, have potential therapeutic applications due to their biological activity.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyacetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, benzamide derivatives are known to inhibit enzymes like trypsin and urokinase-type plasminogen activator .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- 4-(2-Ethoxyacetamido)benzamide : Features a 2-ethoxyacetamido group (–NH–CO–CH₂–O–C₂H₅) at the 4-position of the benzamide core.
- 4-(4-Methylbenzamido)benzoic acid (2a-2e) : Contains a 4-methylbenzamido group (–NH–CO–C₆H₄–CH₃) at the 4-position, with a carboxylic acid moiety instead of an amide .
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Differs in the substitution pattern, with a 2-ethoxy-2-oxoacetamido group and a carboxylic acid at the 2-position of the benzene ring .
- Compound 19e () : A complex benzamide with dual substituents, including a 4-ethoxyphenylacetamido group and a tetrahydroacridine moiety, designed for cholinesterase inhibition .
Physicochemical Properties
Research Findings
Crystal Packing : The planar geometry and hydrogen-bonded chains observed in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () suggest that this compound may adopt similar intermolecular interactions, influencing solubility and stability .
Synthetic Scalability : and highlight the scalability of benzamide synthesis under mild conditions, supporting the feasibility of large-scale production for the target compound .
Structure-Activity Relationships (SAR) : Bulky substituents (e.g., tetrahydroacridine in 19e) enhance target selectivity, while smaller groups (e.g., ethoxy) may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
